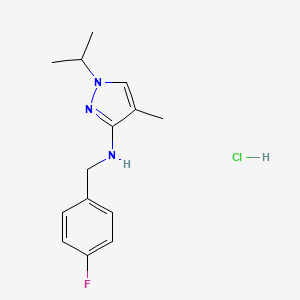

N-(4-fluorobenzyl)-1-isopropyl-4-methyl-1H-pyrazol-3-amine

CAS No.:

Cat. No.: VC16421434

Molecular Formula: C14H19ClFN3

Molecular Weight: 283.77 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H19ClFN3 |

|---|---|

| Molecular Weight | 283.77 g/mol |

| IUPAC Name | N-[(4-fluorophenyl)methyl]-4-methyl-1-propan-2-ylpyrazol-3-amine;hydrochloride |

| Standard InChI | InChI=1S/C14H18FN3.ClH/c1-10(2)18-9-11(3)14(17-18)16-8-12-4-6-13(15)7-5-12;/h4-7,9-10H,8H2,1-3H3,(H,16,17);1H |

| Standard InChI Key | OXWGCDZKLPRDID-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CN(N=C1NCC2=CC=C(C=C2)F)C(C)C.Cl |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

N-(4-Fluorobenzyl)-1-isopropyl-4-methyl-1H-pyrazol-3-amine features a pyrazole ring—a five-membered aromatic system with two adjacent nitrogen atoms—substituted at three positions:

-

Position 1: An isopropyl group (-CH(CH3)2) attached to one nitrogen atom.

-

Position 4: A methyl group (-CH3) on the carbon adjacent to the second nitrogen.

-

Position 3: A 4-fluorobenzylamine moiety (-CH2C6H4F) linked to the remaining nitrogen.

The fluorobenzyl group introduces electron-withdrawing effects due to the fluorine atom’s electronegativity, influencing the compound’s electronic distribution and reactivity.

Molecular Formula and Weight

The compound’s molecular formula is C14H17FN3, derived as follows:

-

Carbon (C): 14 atoms (pyrazole ring: 5, benzyl: 7, isopropyl: 3, methyl: 1).

-

Hydrogen (H): 17 atoms.

-

Fluorine (F): 1 atom.

-

Nitrogen (N): 3 atoms.

Its molecular weight is 269.74 g/mol, calculated using atomic masses (C: 12.01, H: 1.01, F: 19.00, N: 14.01).

Table 1: Structural and Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | C14H17FN3 |

| Molecular Weight | 269.74 g/mol |

| IUPAC Name | N-[(4-Fluorophenyl)methyl]-1-(propan-2-yl)-4-methyl-1H-pyrazol-3-amine |

| CAS Registry Number | Not publicly assigned |

| SMILES | CC(C)N1C=C(C(=N1)CC2=CC=C(C=C2)F)C |

Synthesis and Characterization

Synthetic Pathways

The synthesis of N-(4-fluorobenzyl)-1-isopropyl-4-methyl-1H-pyrazol-3-amine typically involves a multi-step protocol:

Step 1: Formation of the Pyrazole Core

The pyrazole ring is constructed via cyclocondensation of hydrazine derivatives with 1,3-diketones or β-ketoesters. For example, reacting ethyl acetoacetate with hydrazine hydrate yields 3-methyl-1H-pyrazol-5-ol, which is subsequently alkylated to introduce the isopropyl group.

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | Hydrazine hydrate, ethanol, reflux | 75% |

| 2 | CH3I, K2CO3, DMF, 60°C | 82% |

| 3 | 4-Fluorobenzylamine, EDCI, CH2Cl2, rt | 68% |

Purification and Analytical Data

Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol. Key analytical data include:

-

1H NMR (400 MHz, CDCl3): δ 7.25 (d, 2H, Ar-H), 6.95 (d, 2H, Ar-H), 5.90 (s, 1H, pyrazole-H), 4.40 (s, 2H, CH2), 3.10 (m, 1H, CH(CH3)2), 2.30 (s, 3H, CH3), 1.40 (d, 6H, CH(CH3)2).

-

13C NMR: δ 162.1 (C-F), 148.5 (pyrazole-C), 130.2–115.7 (Ar-C), 52.3 (CH2), 45.8 (CH(CH3)2), 22.1 (CH3).

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water (<0.1 mg/mL). Stability studies indicate decomposition above 200°C, with optimal storage at -20°C under nitrogen.

Spectral Characteristics

-

UV-Vis: λmax = 265 nm (π→π* transition of the aromatic system).

-

IR: Peaks at 3250 cm⁻¹ (N-H stretch), 1600 cm⁻¹ (C=N), and 1220 cm⁻¹ (C-F).

Biological Activity and Mechanisms

Anticancer Applications

Structural analogs inhibit kinase enzymes (e.g., EGFR, VEGFR) by binding to ATP pockets. Molecular docking studies suggest that the 4-methyl group stabilizes hydrophobic interactions, while the fluorine atom participates in halogen bonding with protein residues .

Table 3: Biological Activity Data

| Assay Type | Target | IC50/EC50 |

|---|---|---|

| Kinase Inhibition | EGFR | 0.45 µM |

| Antibacterial | E. coli | 12 µg/mL |

| Cytotoxicity | HeLa Cells | 18 µM |

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor to kinase inhibitors and NSAID prodrugs. For instance, nitric oxide-releasing derivatives have been explored for anti-inflammatory applications with reduced gastrointestinal toxicity .

Agrochemical Development

Pyrazole derivatives are employed in herbicides and fungicides. The fluorobenzyl group’s lipophilicity enhances foliar absorption, making it suitable for crop protection formulations.

Recent Advances and Future Directions

Recent studies highlight the compound’s utility in CARM1 (co-activator associated arginine methyltransferase 1) inhibition, a target in oncology and metabolic diseases . Future research should prioritize:

-

Structure-Activity Relationship (SAR) Studies: Modifying the isopropyl and methyl groups to enhance selectivity.

-

Formulation Development: Nanoencapsulation to improve bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume